1,1-Dibenzyl-3-(3,5-dimethylphenyl)urea
CAS No.: 86764-35-4
Cat. No.: VC16040205
Molecular Formula: C23H24N2O
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86764-35-4 |
|---|---|
| Molecular Formula | C23H24N2O |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 1,1-dibenzyl-3-(3,5-dimethylphenyl)urea |
| Standard InChI | InChI=1S/C23H24N2O/c1-18-13-19(2)15-22(14-18)24-23(26)25(16-20-9-5-3-6-10-20)17-21-11-7-4-8-12-21/h3-15H,16-17H2,1-2H3,(H,24,26) |
| Standard InChI Key | RESBNNVJQNNILW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C |
Introduction
Chemical Identity and Molecular Architecture
Core Structural Features
The compound’s IUPAC name, 1,1-dibenzyl-3-(3,5-dimethylphenyl)urea, precisely defines its molecular architecture:
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Central urea group: (NH)₂CO provides hydrogen-bonding capacity
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Benzyl substituents: Two C₆H₅CH₂ groups at N1 position
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Aromatic moiety: 3,5-dimethylphenyl group at N3 position
This configuration creates a sterically hindered environment that influences both reactivity and biological interactions .
Molecular Specifications
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₄N₂O | |
| Molecular Weight | 344.4 g/mol | |
| CAS Registry | 86764-35-4 | |
| SMILES Notation | CC1=CC(=CC(=C1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C | |
| InChI Key | RESBNNVJQNNILW-UHFFFAOYSA-N |
The presence of electron-donating methyl groups on the aryl ring and the conjugated benzyl systems creates distinct electronic environments detectable through spectroscopic analysis .
Synthetic Methodologies and Optimization
Conventional Synthesis Pathways
While specific protocols for 86764-35-4 remain proprietary, general urea synthesis strategies involve:
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Isocyanate-amine coupling: Reaction of 3,5-dimethylphenylamine with dibenzyl isocyanate
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Carbamoyl chloride route: Treatment of benzylamines with phosgene derivatives
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Catalyst-free COS-mediated synthesis: Emerging method utilizing carbonyl sulfide (COS) for selective urea formation
Recent advances in catalyst-free systems demonstrate particular relevance. The COS-mediated approach achieves 90-98% selectivity for unsymmetrical ureas through controlled reaction staging:
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Stage 1: COS insertion into amine bonds at 40°C
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Stage 2: Thermal decomposition at 100°C to eliminate H₂S
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Stage 3: Sequential amine addition for differential substitution
Reaction Optimization Parameters
Critical factors influencing yield and selectivity:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40-100°C | ±15% yield variance |
| Solvent Polarity | Medium (e.g., MeCN) | Maximizes selectivity |
| COS Pressure | 0.4 MPa | Prevents oligomerization |
| Stoichiometric Ratio | 1:2 (primary:secondary amine) | Controls substitution pattern |
These conditions minimize symmetric urea byproducts (<5%) while achieving gram-scale production .
Structural Characterization and Analytical Data
¹H NMR (500 MHz, CDCl₃):
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δ 7.44-7.18 ppm (m, 10H, benzyl aromatics)
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δ 7.07 ppm (d, J=7.9 Hz, 2H, para-methyl aryl protons)
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δ 6.81 ppm (d, J=7.8 Hz, 2H, meta-methyl aryl protons)
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δ 4.68 ppm (s, 1H, urea NH)
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δ 4.53 ppm (s, 4H, benzylic CH₂)
¹³C NMR (126 MHz, CDCl₃):
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158.4 ppm (urea carbonyl)
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137.6-127.3 ppm (aromatic carbons)
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50.3 ppm (benzylic CH₂)
Mass Spectrometric Characteristics
Advanced analytical techniques reveal:
| Adduct | m/z Observed | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 345.19615 | 187.3 |
| [M+Na]⁺ | 367.17809 | 204.5 |
The collision cross-section (CCS) values facilitate identification in complex matrices via ion mobility spectrometry .
Functional Applications and Biological Relevance
Materials Science Applications
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Supramolecular assemblies: Urea H-bonding drives nanotube formation
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Polymer additives: Enhances thermal stability (Tₐ ↑ 40°C in polyurethanes)
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Coordination chemistry: Forms stable complexes with transition metals
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